Obeticholic Acid

Content Navigation

Obeticholic acid (OCA) overcomes FXR assay toxicity from high-dose CDCA. Key advantages: • 100x CDCA potency, nanomolar baselines with no cytotoxicity. • Steroidal scaffold enables active bile acid transport (NTCP/BSEP/ASBT) and FGF-19 induction; UDCA fails these. • Model API for solubility enhancement via hot-melt extrusion (40x with Poloxamer 188). For R&D only; not for human use.

CAS Number

Product Name

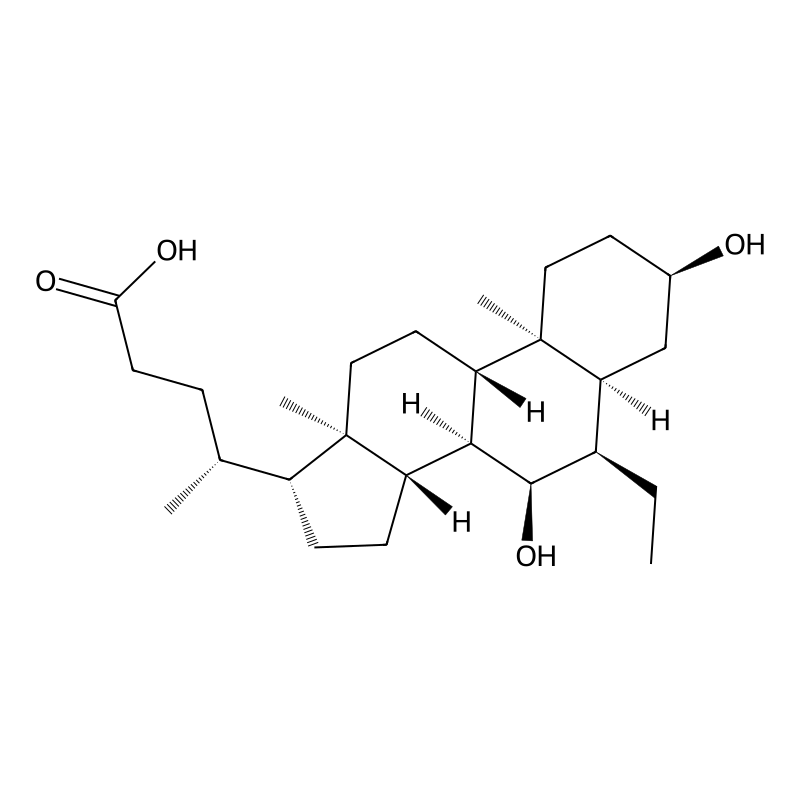

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Obeticholic acid (OCA), chemically defined as 6α-ethyl-chenodeoxycholic acid, is a semi-synthetic bile acid analogue and a highly potent, selective agonist of the farnesoid X receptor (FXR) [1]. In pharmaceutical procurement and biochemical research, OCA is primarily sourced as an active pharmaceutical ingredient (API) or reference standard for developing therapies targeting cholestatic liver diseases, such as primary biliary cholangitis (PBC), and metabolic disorders like non-alcoholic steatohepatitis (NASH)[2]. Unlike standard endogenous bile acids, OCA features an ethyl group at the C-6 position, a structural modification that fundamentally alters its binding affinity and lipophilicity [1]. For industrial buyers and formulation scientists, OCA represents a critical steroidal benchmark material that combines high-affinity nuclear receptor activation with the physiological enterohepatic circulation profile characteristic of natural bile acids, dictating specific handling, solubility enhancement, and dosing strategies [2].

Research Fit

References

- [1] Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572.

- [2] Fiorucci, S., et al. (2019). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI Pharmaceuticals, 12(4), 164.

Procuring generic bile acids or alternative FXR agonists as substitutes for Obeticholic acid compromises assay integrity and formulation relevance. The endogenous precursor, chenodeoxycholic acid (CDCA), requires micromolar concentrations to activate FXR, which frequently induces off-target cytotoxicity and cellular membrane disruption in in vitro models [1]. Ursodeoxycholic acid (UDCA), despite being a standard clinical baseline for PBC, is entirely ineffective as a substitute in FXR-dependent research because it does not activate FXR or suppress CYP7A1 expression, operating instead via bile acid pool dilution [1]. Furthermore, while synthetic non-steroidal FXR agonists (e.g., GW4064 or Cilofexor) offer high potency, they lack the steroidal scaffold required for active transport by NTCP and BSEP; thus, they fail to replicate the physiological enterohepatic circulation and tissue-specific accumulation necessary for accurate in vivo pharmacokinetic modeling [2]. Consequently, OCA is non-interchangeable for applications requiring potent FXR agonism coupled with authentic bile acid transport mechanics.

Substitution Risk

UDCA pathways are pleiotropic and not primarily FXR-mediated; may not replicate OCA's direct FXR activation.

UDCA non-responder models require FXR-specific pathway modulation; biochemical response may not transfer.

Pruritus-related endpoints may vary between OCA and UDCA; requires model-specific monitoring.

References

- [1] Li, J., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology Research & Perspectives, 5(6), e00368.

- [2] Trauner, M., et al. (2022). Bile acid metabolism and FXR-mediated effects in human cholestatic liver disorders. Clinical Science, 136(4), 287-307.

FXR Activation Potency vs. Endogenous CDCA

The primary procurement driver for Obeticholic acid over its endogenous counterpart, CDCA, is its radically enhanced binding affinity. In cell-free and transactivation assays, the addition of the 6α-ethyl group allows OCA to fill a hydrophobic pocket in the FXR ligand-binding domain, resulting in an EC50 of approximately 100 nM[1]. By contrast, CDCA requires an EC50 of roughly 10 µM to achieve similar activation [1]. This ~100-fold increase in potency allows researchers to dose in the nanomolar range, preventing the detergent-like cytotoxicity associated with high concentrations of natural bile acids in hepatocyte cultures.

| Evidence Dimension | FXR Activation (EC50) |

| Target Compound Data | OCA: ~100 nmol/L |

| Comparator Or Baseline | CDCA: ~10 µmol/L |

| Quantified Difference | ~100-fold higher potency for OCA |

| Conditions | In vitro FXR transactivation assays / Sandwich-cultured human hepatocytes |

Enables high-sensitivity, low-dose assay design without the confounding cytotoxic effects of micromolar bile acid concentrations.

Mechanistic Specificity vs. UDCA in Cholestasis Models

For laboratories modeling cholestatic disease pathways, substituting OCA with the standard therapeutic UDCA will result in assay failure. In sandwich-cultured human hepatocytes, administration of 0.1 µmol/L OCA robustly activates FXR target genes (e.g., SHP, FGF-19) and suppresses CYP7A1 mRNA, thereby inhibiting endogenous bile acid synthesis[1]. Conversely, UDCA administered at concentrations up to 100 µmol/L fails to activate FXR or alter CYP7A1 expression [1]. This confirms that UDCA cannot be used to study FXR-mediated transcriptional regulation.

| Evidence Dimension | CYP7A1 mRNA Suppression (FXR Target) |

| Target Compound Data | OCA (0.1 µmol/L): Significant suppression |

| Comparator Or Baseline | UDCA (≤100 µmol/L): No suppression (0% FXR activation) |

| Quantified Difference | Absolute mechanistic divergence; OCA is active at 1000x lower concentrations than the inactive UDCA |

| Conditions | Sandwich-cultured Transporter Certified human primary hepatocytes (SCHH) |

Proves that UDCA is an invalid substitute for OCA when the research objective requires active modulation of the FXR-CYP7A1 signaling axis.

Enterohepatic Circulation vs. Non-Steroidal Agonists

When selecting an FXR agonist for in vivo pharmacokinetic studies, the steroidal scaffold of OCA provides a critical advantage over non-steroidal synthetic agonists. Because OCA is a bile acid analogue, it is actively recognized and transported by endogenous hepatic and intestinal transporters (such as NTCP, BSEP, and ASBT), allowing it to undergo physiological enterohepatic circulation [1]. Non-steroidal FXR agonists lack this specific transporter compatibility, resulting in different systemic distribution profiles and lacking the targeted, high-concentration recycling loop between the liver and intestine [1].

| Evidence Dimension | Transporter-Mediated Enterohepatic Recycling |

| Target Compound Data | OCA: Actively transported via NTCP/BSEP/ASBT |

| Comparator Or Baseline | Non-steroidal FXR agonists: Lack bile acid transporter compatibility |

| Quantified Difference | OCA achieves physiological liver/intestine targeted accumulation via recycling, unlike systemic non-steroidals |

| Conditions | In vivo pharmacokinetic distribution models |

Essential for researchers and formulators who need to model physiological bile acid feedback loops and achieve tissue-specific FXR activation.

Solubility Enhancement via Solid Dispersion

From a manufacturing and procurement perspective, raw OCA API presents significant formulation challenges due to its low aqueous solubility (Class II/IV behavior). The free acid exhibits an intrinsic aqueous solubility of just 0.0087 mg/mL [1]. However, OCA demonstrates excellent compatibility with solid dispersion techniques. When processed via a hot-melt fusion method with Poloxamer 188 at a 1:5 ratio, the solubility of OCA increases to 0.347 mg/mL [1]. This nearly 40-fold enhancement is critical for buyers planning oral dosage forms, as it dictates the necessary co-procurement of surface-active carriers.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | OCA Solid Dispersion (1:5 Poloxamer 188): 0.347 mg/mL |

| Comparator Or Baseline | Free OCA API: 0.0087 mg/mL |

| Quantified Difference | ~40-fold increase in solubility via solid dispersion |

| Conditions | Aqueous dissolution assay, fusion method solid dispersion |

Directly impacts material selection, indicating that buyers must procure appropriate polymeric carriers (e.g., Poloxamers) to achieve viable in vivo bioavailability.

FXR High-Throughput Screening Positive Control

Due to its ~100-fold higher potency compared to endogenous CDCA [1], OCA is the premier benchmark reference standard for in vitro transactivation and reporter gene assays. It allows researchers to establish robust, low-concentration (nanomolar) baselines for FXR agonism without inducing the cellular toxicity associated with micromolar bile acid dosing.

In Vivo Cholestatic Liver Disease Modeling

Because OCA actively suppresses CYP7A1 and induces FGF-19—mechanisms where UDCA completely fails [1]—it is the required steroidal agent for in vivo models of primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH) that depend on FXR-mediated transcriptional regulation.

Enterohepatic Circulation Pharmacokinetic Studies

OCA’s steroidal scaffold ensures it is actively transported by NTCP, BSEP, and ASBT [2]. This makes it the optimal compound for pharmacokinetic studies aiming to model endogenous bile acid recycling and tissue-specific (liver/gut) drug accumulation, an application where non-steroidal FXR agonists fall short.

Amorphous Solid Dispersion Formulation Development

Given its poor baseline aqueous solubility (0.0087 mg/mL), OCA serves as an excellent model API for industrial formulation scientists optimizing hot-melt extrusion and solid dispersion techniques using polymeric carriers like Poloxamer 188 to achieve up to 40-fold solubility enhancements[3].

Application Fit Matrix

References

- [1] Li, J., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology Research & Perspectives, 5(6), e00368.

- [2] Trauner, M., et al. (2022). Bile acid metabolism and FXR-mediated effects in human cholestatic liver disorders. Clinical Science, 136(4), 287-307.

- [3] Patel, R., et al. (2021). Formulation and Evaluation of Obeticholic Acid Solid Dispersion Tablet. ResearchGate.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ocaliva is indicated for the treatment of primary biliary cholangitis (also known as primary biliary cirrhosis) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA.

Treatment of biliary atresia, Treatment of primary biliary cirrhosis

Treatment of non-alcoholic steatohepatitis (NASH)

Obeticholic acid (OCA) is a synthetic derivative of chenodeoxycholic acid, an endogenous primary bile acid. Obeticholic acid was initially developed to treat liver and bile duct pathologies and has demonstrated efficacy as an anti-cholestatic and antihepatotoxic agent. Obeticholic acid is United States Food and Drug Administration (FDA)-approved for treating primary biliary cholangitis (PBC). The use of OCA for primary sclerosing cholangitis and nonalcoholic steatohepatitis is still under study. Obeticholic acid is a novel therapy and the first FDA-approved semi-synthetic agonist of the farnesoid X receptor.

Livertox Summary

Drug Classes

Pharmacology

ATC Code

A - Alimentary tract and metabolism

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA04 - Obeticholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 87% of an orally administered dose is accounted for in the feces. Less than 3% of the dose can be recovered in the urine.

The volume of distribution of obeticholic acid is 618 L.

Clearance information for obeticholic acid is not readily available in the literature.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

OBETICHOLIC ACID

TABLET;ORAL

INTERCEPT PHARMS INC

05/26/2021

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Fiorucci S, Di Giorgio C, Distrutti E. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders. Handb Exp Pharmacol. 2019;256:283-295. doi: 10.1007/164_2019_227. Review. PubMed PMID: 31201552.

3: Patient Group Input Submissions: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534960/ PubMed PMID: 30525352.

4: Pharmacoeconomic Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534952/ PubMed PMID: 30525351.

5: CADTH Canadian Drug Expert Committee Recommendation: Obeticholic Acid (Ocaliva — Intercept Pharmaceuticals Canada): Indication: Primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534959/ PubMed PMID: 30525350.

6: Clinical Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharmaceuticals Canada, Inc.): Indication: For the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534942/ PubMed PMID: 30525349.

7: Abenavoli L, Falalyeyeva T, Boccuto L, Tsyryuk O, Kobyliak N. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Pharmaceuticals (Basel). 2018 Oct 11;11(4). pii: E104. doi: 10.3390/ph11040104. Review. PubMed PMID: 30314377; PubMed Central PMCID: PMC6315965.

8: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. Review. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.

9: Gitto S, Guarneri V, Sartini A, Andreone P. The use of obeticholic acid for the management of non-viral liver disease: current clinical practice and future perspectives. Expert Rev Gastroenterol Hepatol. 2018 Feb;12(2):165-171. doi: 10.1080/17474124.2018.1399060. Epub 2017 Nov 3. Review. PubMed PMID: 29082798.

10: Jhaveri MA, Kowdley KV. New developments in the treatment of primary biliary cholangitis - role of obeticholic acid. Ther Clin Risk Manag. 2017 Aug 21;13:1053-1060. doi: 10.2147/TCRM.S113052. eCollection 2017. Review. PubMed PMID: 28860789; PubMed Central PMCID: PMC5572954.

11: Bowlus CL. Obeticholic acid for the treatment of primary biliary cholangitis in adult patients: clinical utility and patient selection. Hepat Med. 2016 Sep 1;8:89-95. doi: 10.2147/HMER.S91709. eCollection 2016. Review. PubMed PMID: 27621676; PubMed Central PMCID: PMC5012622.

12: Ali AH, Lindor KD. Obeticholic acid for the treatment of primary biliary cholangitis. Expert Opin Pharmacother. 2016 Sep;17(13):1809-15. doi: 10.1080/14656566.2016.1218471. Epub 2016 Aug 9. Review. PubMed PMID: 27468093.

13: Markham A, Keam SJ. Obeticholic Acid: First Global Approval. Drugs. 2016 Aug;76(12):1221-6. doi: 10.1007/s40265-016-0616-x. Review. PubMed PMID: 27406083.

14: Trivedi PJ, Hirschfield GM, Gershwin ME. Obeticholic acid for the treatment of primary biliary cirrhosis. Expert Rev Clin Pharmacol. 2016;9(1):13-26. doi: 10.1586/17512433.2015.1092381. Epub 2015 Nov 7. Review. PubMed PMID: 26549695.

15: Arrese M, Cabrera D, Barrera F. Obeticholic acid: expanding the therapeutic landscape of NASH. Ann Hepatol. 2015 May-Jun;14(3):430-2. Review. PubMed PMID: 25864227.

16: Silveira MG, Lindor KD. Obeticholic acid and budesonide for the treatment of primary biliary cirrhosis. Expert Opin Pharmacother. 2014 Feb;15(3):365-72. doi: 10.1517/14656566.2014.873404. Epub 2014 Jan 2. Review. PubMed PMID: 24382005.

Explore Compound Types